Cas no 100004-81-7 (3-(2-methoxyphenyl)pyridine-4-carboxylic Acid)

3-(2-methoxyphenyl)pyridine-4-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 3-(2-methoxyphenyl)pyridine-4-carboxylic Acid
- WS-02490
- AKOS015156978
- A1-27247
- 100004-81-7
- MFCD18207557
- 3-(2-methoxy-phenyl)pyridine-4-carboxylic acid
- D85537
- DTXSID10540644
- SCHEMBL22717569
- DB-135381
- 4-Pyridinecarboxylic acid, 3-(2-methoxyphenyl)-
- 3-(2-METHOXYPHENYL)ISONICOTINIC ACID
-
- MDL: MFCD18207557
- インチ: InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-9(12)11-8-14-7-6-10(11)13(15)16/h2-8H,1H3,(H,15,16)
- InChIKey: MEYHBIZGGUXZHE-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=CC=C1C2=C(C=CN=C2)C(=O)O
計算された属性
- せいみつぶんしりょう: 229.07393
- どういたいしつりょう: 229.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 59.4Ų
じっけんとくせい
- PSA: 59.42
3-(2-methoxyphenyl)pyridine-4-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 216258-1g |
3-(2-Methoxyphenyl)isonicotinic acid, 95% |
100004-81-7 | 95% | 1g |
$1073.00 | 2023-09-09 | |
eNovation Chemicals LLC | Y1233354-1g |
4-Pyridinecarboxylic acid, 3-(2-methoxyphenyl)- |
100004-81-7 | 95% | 1g |
$295 | 2023-05-17 | |
A2B Chem LLC | AI04764-250mg |
4-Pyridinecarboxylic acid, 3-(2-methoxyphenyl)- |
100004-81-7 | 95% | 250mg |
$110.00 | 2024-04-20 | |
1PlusChem | 1P00H9KS-100mg |
4-Pyridinecarboxylic acid, 3-(2-methoxyphenyl)- |
100004-81-7 | 95% | 100mg |
$68.00 | 2023-12-27 | |
1PlusChem | 1P00H9KS-250mg |
4-Pyridinecarboxylic acid, 3-(2-methoxyphenyl)- |
100004-81-7 | 95% | 250mg |
$106.00 | 2023-12-27 | |
eNovation Chemicals LLC | Y1233354-100mg |
4-Pyridinecarboxylic acid, 3-(2-methoxyphenyl)- |
100004-81-7 | 95% | 100mg |
$135 | 2025-02-20 | |
eNovation Chemicals LLC | Y1233354-1g |
4-Pyridinecarboxylic acid, 3-(2-methoxyphenyl)- |
100004-81-7 | 95% | 1g |
$320 | 2025-02-20 | |
eNovation Chemicals LLC | Y1233354-500mg |
4-Pyridinecarboxylic acid, 3-(2-methoxyphenyl)- |
100004-81-7 | 95% | 500mg |
$235 | 2025-03-01 | |
eNovation Chemicals LLC | Y1233354-1g |
4-Pyridinecarboxylic acid, 3-(2-methoxyphenyl)- |
100004-81-7 | 95% | 1g |
$320 | 2025-03-01 | |
eNovation Chemicals LLC | Y1233354-250mg |
4-Pyridinecarboxylic acid, 3-(2-methoxyphenyl)- |
100004-81-7 | 95% | 250mg |
$160 | 2024-06-06 |
3-(2-methoxyphenyl)pyridine-4-carboxylic Acid 関連文献
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
3-(2-methoxyphenyl)pyridine-4-carboxylic Acidに関する追加情報
3-(2-Methoxyphenyl)Pyridine-4-Carboxylic Acid: A Comprehensive Overview
The compound 3-(2-methoxyphenyl)pyridine-4-carboxylic acid, also known by its CAS number 100004-81-7, is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, with a carboxylic acid group at the 4-position and a 2-methoxyphenyl substituent at the 3-position. The presence of these functional groups imparts unique chemical properties, making it a valuable compound for both academic research and industrial applications.
The synthesis of 3-(2-methoxyphenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions, often utilizing coupling reactions or substitution strategies. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing the overall yield. Researchers have explored the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct the carbon-heteroatom bonds in this molecule. These methods not only improve the synthetic pathway but also align with the growing demand for sustainable chemical processes.
One of the most promising applications of 3-(2-methoxyphenyl)pyridine-4-carboxylic acid lies in its role as a building block in drug discovery. The pyridine ring is known for its ability to act as a pharmacophore, facilitating interactions with biological targets such as enzymes and receptors. The carboxylic acid group can be further modified to introduce bioisosteric replacements or to enhance solubility and bioavailability. Recent studies have highlighted its potential in developing inhibitors for kinases and other enzymes implicated in diseases like cancer and neurodegenerative disorders.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. The aromaticity and conjugation within the molecule make it an excellent candidate for use in organic electronics. Researchers have investigated its properties as an electron-deficient component in donor-acceptor systems, which are critical for applications such as organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). The introduction of the methoxy group at the 2-position of the phenyl ring further modulates the electronic properties, enabling fine-tuning of these materials for specific applications.
The latest research on 3-(2-methoxyphenyl)pyridine-4-carboxylic acid has also explored its role in analytical chemistry. Its ability to form stable metal complexes has led to its use as a ligand in sensors and catalysts. For instance, coordination with transition metals such as copper or zinc has been shown to enhance catalytic activity in oxidation reactions. This property opens up new avenues for green chemistry, where efficient catalysts are essential for reducing environmental impact.
The versatility of this compound is further underscored by its use in polymer chemistry. By incorporating this molecule into polymer backbones or side chains, researchers have developed advanced materials with tailored mechanical and thermal properties. These polymers find applications in high-performance composites, adhesives, and coatings, where durability and resistance to environmental factors are critical.
In conclusion, 3-(2-methoxyphenyl)pyridine-4-carboxylic acid stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique structure, combined with recent advancements in synthetic methodologies and material science, positions it as a key player in future innovations. As research continues to uncover new potentials for this compound, it is poised to make significant contributions to both academic advancements and industrial developments.
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